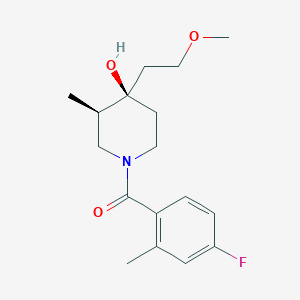

(3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol involves complex chemical processes. For instance, Zhou et al. (2021) describe the synthesis of a structurally similar compound, highlighting methods like ring-opening, cyclization, and Mannich reactions. These methods are critical in creating the unique structural features of such compounds (Zhou, Wu, Huang, Yu, & Lu, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques like NMR, MS, FT-IR spectra, and X-ray diffraction. Wu et al. (2022) discuss using these methods to explore the structural properties of a related compound, providing insights into its molecular geometry and electronic properties (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex. For example, Stupperich, Konle, & Eckerskorn (1996) describe the O-demethylation of methoxy groups under certain conditions, which could be relevant to understanding the chemical behavior of (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol (Stupperich, Konle, & Eckerskorn, 1996).

Physical Properties Analysis

Chemical Properties Analysis

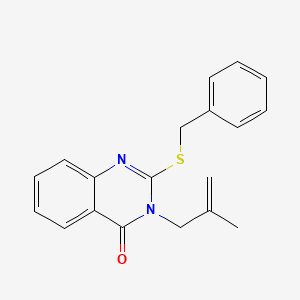

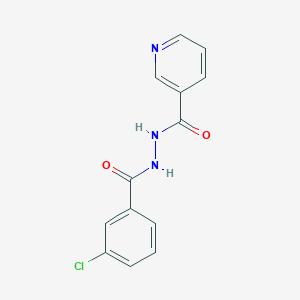

Chemical properties like reactivity, stability, and interaction with biological molecules are significant for potential applications. While detailed chemical property analysis of (3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is not provided in the current literature, related research by Saeed et al. (2011) on similar compounds might offer insights into chemical behavior and reactivity (Saeed, Erben, Shaheen, & Flörke, 2011).

Applications De Recherche Scientifique

Anaerobic O-demethylation by Sporomusa Enzymes

Research involving Sporomusa ovata enzymes has shown a broad O-methyl ether cleavage capacity, highlighting the enzyme's ability to hydrolize the methyl-oxygen linkages of methoxynaphthols and other methyl ether compounds under anaerobic conditions. This indicates potential applications in bioremediation and bioconversion processes where similar structural compounds could be substrates for enzyme-mediated transformations (Stupperich, Konle, & Eckerskorn, 1996).

Orexin-1 Receptor Mechanisms and Compulsive Behavior

The selective OX1R antagonist GSK1059865 has shown effects in reducing binge eating in rats without affecting standard food intake, suggesting that compounds targeting orexin receptors may have therapeutic potential in treating eating disorders and other compulsive behaviors (Piccoli et al., 2012).

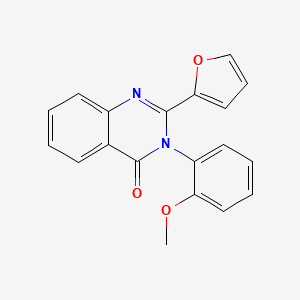

5-HT2A Receptor Inverse Agonism

The compound ACP-103 has demonstrated potent 5-HT2A receptor inverse agonist activity, indicating potential applications in psychiatric disorder treatments, including as an antipsychotic agent. This suggests that compounds with similar activity profiles could be of interest in developing new treatments for mental health conditions (Vanover et al., 2006).

Sigma Ligands and Anxiolytic Activity

Research on sigma ligands, including those with high affinity for sigma 2 binding sites, has indicated potential anxiolytic activity in rat models. This highlights the possible application of structurally related compounds in developing new treatments for anxiety and related disorders (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Propriétés

IUPAC Name |

(4-fluoro-2-methylphenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO3/c1-12-10-14(18)4-5-15(12)16(20)19-8-6-17(21,7-9-22-3)13(2)11-19/h4-5,10,13,21H,6-9,11H2,1-3H3/t13-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOOSFJKSCLVAT-CXAGYDPISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CCOC)O)C(=O)C2=C(C=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=C(C=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(4-fluoro-2-methylbenzoyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)